2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Overview
Description
The compound “2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a complex organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazole ring is known for its biological potential and is often found in various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with semi/thio carbazides and sodium acetate, followed by the addition of aldehydes . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring attached to two phenyl rings . The benzene ring, the 1,3,4-oxadiazole ring, and the pyridine ring are twisted slightly with respect to each other .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and can lead to a variety of products. For example, the C–H functionalization of monosubstituted 1,3,4-oxadiazoles is an alternative approach imparting flexibility .Physical and Chemical Properties Analysis
The compound has a molecular weight of 390.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . Its topological polar surface area is 162 Ų .Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its biological activities. Given the known properties of 1,3,4-oxadiazole derivatives, this compound could be investigated for potential applications in medicinal chemistry, particularly as anticancer, antimicrobial, and antiviral agents .
Properties
IUPAC Name |
2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-20(15-16-7-3-1-4-8-16)23-19-13-11-18(12-14-19)22-25-24-21(27-22)17-9-5-2-6-10-17/h1-14H,15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUWXSCORCLGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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